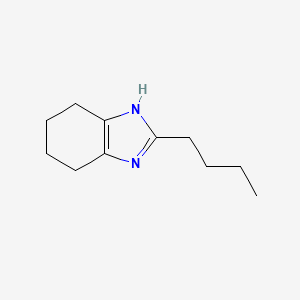
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of o-phenylenediamine with carboxylic acids under acidic conditions . Industrial production methods often utilize high-temperature and high-pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles replace halogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, disrupting essential biological processes in microorganisms and cancer cells . The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- can be compared with other benzimidazole derivatives such as:
Omeprazole: Used to treat gastric acid-related diseases.
Telmisartan: Used to treat hypertension.
Albendazole: Used to treat worm infestations. What sets 1H-Benzimidazole, 2-butyl-4,5,6,7-tetrahydro- apart is its unique combination of substituents, which enhance its stability, bioavailability, and range of biological activities.
Eigenschaften
CAS-Nummer |
138402-08-1 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-butyl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H18N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
IXVFUAMUGPITMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















